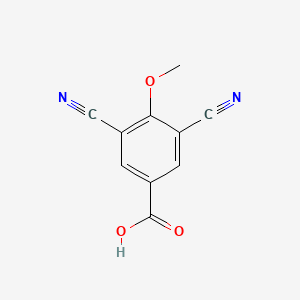
2-(1-Butylpyrrolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Butylpyrrolidin-3-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylpyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrolidine with bromoacetic acid under basic conditions to form the desired product . The reaction typically requires the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Butylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Butylpyrrolidin-3-yl)acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1-Butylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(1-Butylpyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Indole derivatives: Compounds like indole-3-acetic acid, which have similar biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(1-butylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-5-11-6-4-9(8-11)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Clé InChI |
VFKLPBJEEAACQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
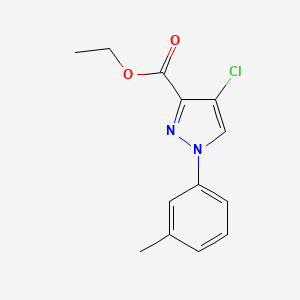
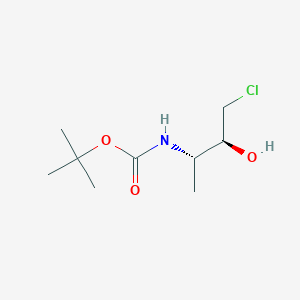

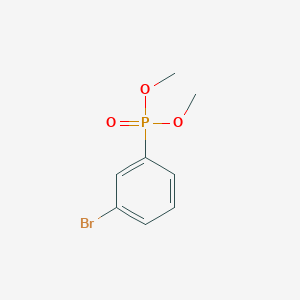
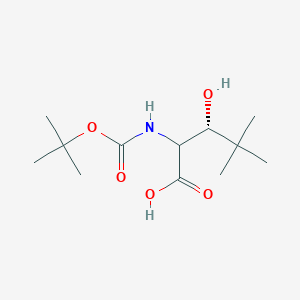
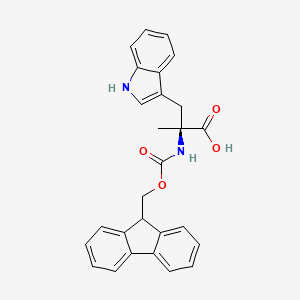

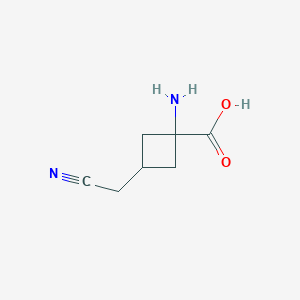
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
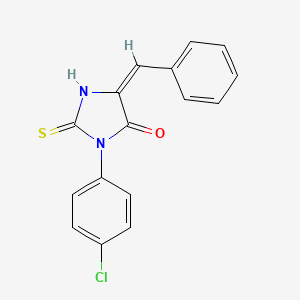
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
